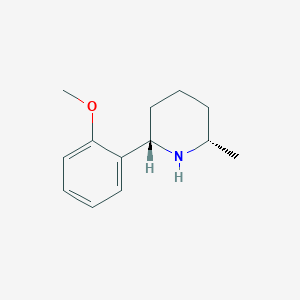

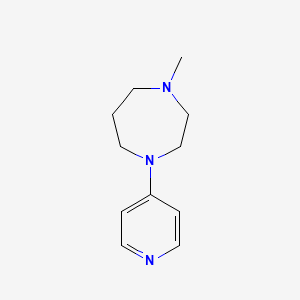

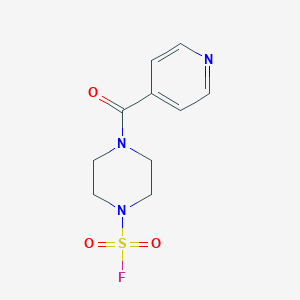

![molecular formula C11H9FN2O B2444833 2-[(2-Fluorophenyl)methoxy]pyrazine CAS No. 2202085-94-5](/img/structure/B2444833.png)

2-[(2-Fluorophenyl)methoxy]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(2-Fluorophenyl)methoxy]pyrazine” is a derivative of methoxypyrazine . Methoxypyrazines are a class of chemical compounds that produce odors . They are often found in nature and are produced by many bacteria . They are used as flavoring additives and are also identified as additives in cigarette manufacture .

Synthesis Analysis

The synthesis of pyrazine derivatives like “2-[(2-Fluorophenyl)methoxy]pyrazine” can be achieved through various methods. One such method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

Pyrazines are monocyclic aromatic rings with two nitrogen atoms in para position . Many substituted pyrazines occur naturally. These pyrazines carry substituents at one or more of the four ring carbon atoms .Chemical Reactions Analysis

Pyrazines can be synthesized chemically or biologically . The major formation of pyrazines occurs during the heating of food . There is very little information available on the degradation of these compounds .Applications De Recherche Scientifique

Photophysical Properties and Chromophore Applications

Studies on pyrazine-based chromophores, including derivatives of "2-[(2-Fluorophenyl)methoxy]pyrazine", have explored their synthesis and photophysical properties. These chromophores exhibit strong emission solvatochromism, suggesting their utility in intramolecular charge transfer (ICT) applications, which is essential for developing advanced fluorescent materials and sensors (Hoffert et al., 2017). The modification of pyrazine derivatives by introducing electron-donating groups has been shown to significantly influence their fluorescence properties, paving the way for designing new fluorophores with tailored emission characteristics (Nakagawa et al., 2015).

Polymer Photovoltaics and Electrochromic Materials

In the realm of polymer photovoltaics, "2-[(2-Fluorophenyl)methoxy]pyrazine" derivatives have been utilized to synthesize novel copolymers. These materials aim to decrease the band-gap for improved solar energy harvesting, demonstrating the compound's relevance in renewable energy technologies (Li et al., 2010). Similarly, derivatives have been incorporated into donor-acceptor polymeric electrochromic materials. These studies highlight the potential of pyrazine-based polymers in developing near-infrared (NIR) electrochromic devices, which could have applications in smart windows and energy-efficient displays (Zhao et al., 2014).

Crystal Engineering and Supramolecular Chemistry

The influence of substituents on the crystal packing and supramolecular organization of pyrazine derivatives has been a subject of interest in crystal engineering. Research in this area aims to understand how modifications to the pyrazine core affect molecular assembly, which is crucial for designing materials with specific physical properties (Collas et al., 2011).

Antimicrobial Activity

Some studies have explored the antimicrobial potential of pyrazine derivatives, including those related to "2-[(2-Fluorophenyl)methoxy]pyrazine". These investigations have identified compounds with promising antibacterial properties, suggesting the possible application of these derivatives in developing new antimicrobial agents (Gobis et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methoxy]pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-4-2-1-3-9(10)8-15-11-7-13-5-6-14-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMSXDPLESKDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)methoxy]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

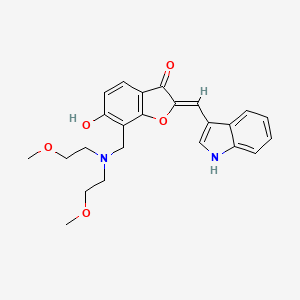

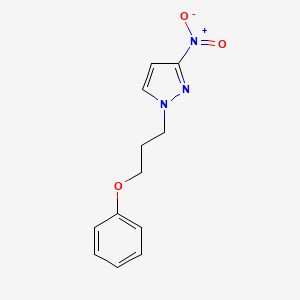

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)

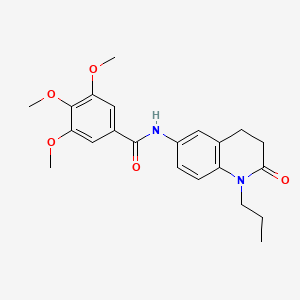

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2444760.png)

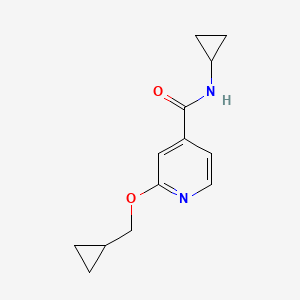

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)